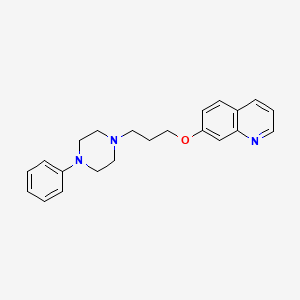
Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core with a 3-(4-phenyl-1-piperazinyl)propoxy substituent, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of the Propoxy Group: The propoxy group can be introduced through nucleophilic substitution reactions. For example, 7-hydroxyquinoline can be reacted with 3-bromopropylamine to form 7-(3-aminopropoxy)quinoline.
Attachment of the Piperazine Moiety: The final step involves the reaction of 7-(3-aminopropoxy)quinoline with 4-phenylpiperazine under basic conditions to yield Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)-.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce the quinoline ring or the piperazine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives and piperazine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and antiparasitic activities.
Medicine: Explored for its potential as a neuroleptic agent, with studies showing its ability to modulate neurotransmitter systems and exhibit antipsychotic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: The compound can interact with dopamine and serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways.
Enzyme Inhibition: It may inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity.
Receptor Binding: The piperazine moiety can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Quinoline, 7-(3-(4-phenyl-1-piperazinyl)propoxy)- can be compared with other quinoline derivatives and piperazine-containing compounds:
Similar Compounds: 4-(4-phenyl-1-piperazinyl)quinoline, 7-(3-(4-methyl-1-piperazinyl)propoxy)quinoline, and 7-(3-(4-benzyl-1-piperazinyl)propoxy)quinoline.
Uniqueness: The presence of the 3-(4-phenyl-1-piperazinyl)propoxy group imparts unique biological activities and chemical reactivity, distinguishing it from other quinoline derivatives.
Propriétés
Numéro CAS |
84344-70-7 |
|---|---|
Formule moléculaire |
C22H25N3O |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
7-[3-(4-phenylpiperazin-1-yl)propoxy]quinoline |
InChI |
InChI=1S/C22H25N3O/c1-2-7-20(8-3-1)25-15-13-24(14-16-25)12-5-17-26-21-10-9-19-6-4-11-23-22(19)18-21/h1-4,6-11,18H,5,12-17H2 |
Clé InChI |
HDCAHRZSDVOUAW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOC2=CC3=C(C=CC=N3)C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



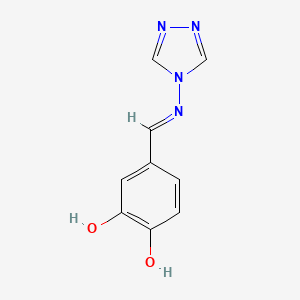
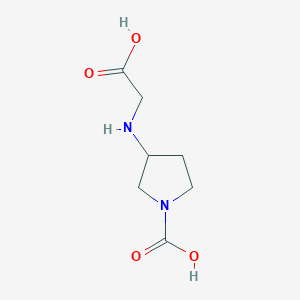
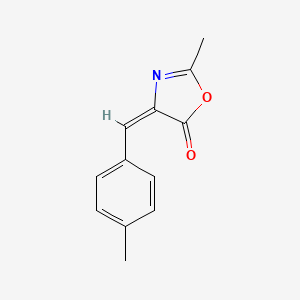
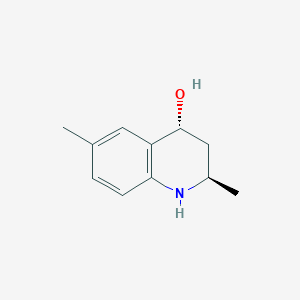
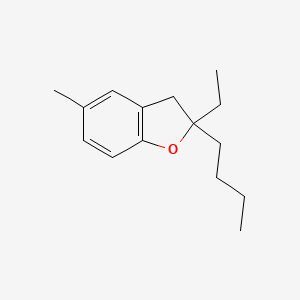
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)
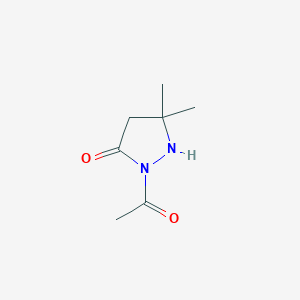
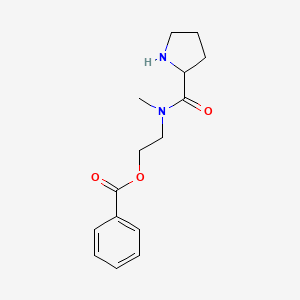
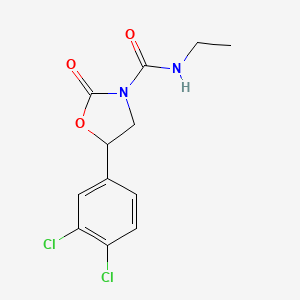
![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)
![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12893019.png)
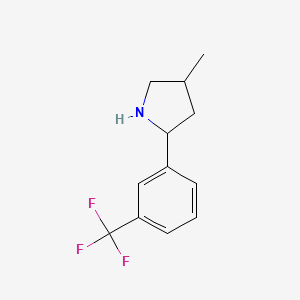
![1,3-Dioxo-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-4-yl acetate](/img/structure/B12893034.png)
